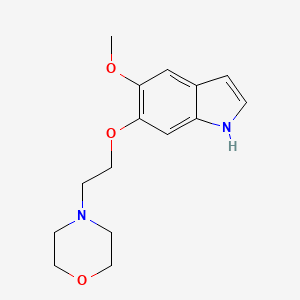
4-(2-((5-Methoxy-1H-indol-6-yl)oxy)ethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-((5-Methoxy-1H-indol-6-yl)oxy)ethyl)morpholine is a complex organic compound that features a morpholine ring attached to an indole moiety through an ether linkage
Méthodes De Préparation
The synthesis of 4-(2-((5-Methoxy-1H-indol-6-yl)oxy)ethyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with 5-methoxyindole and morpholine.
Ether Formation: The 5-methoxyindole undergoes an etherification reaction with an appropriate ethylating agent to form the intermediate 2-(5-methoxy-1H-indol-6-yloxy)ethanol.
Morpholine Attachment: The intermediate is then reacted with morpholine under suitable conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Analyse Des Réactions Chimiques
4-(2-((5-Methoxy-1H-indol-6-yl)oxy)ethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or morpholine rings are replaced with other groups. Common reagents include halogens and nucleophiles.
Applications De Recherche Scientifique
4-(2-((5-Methoxy-1H-indol-6-yl)oxy)ethyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including its role as a precursor for drug development.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its effects on biological systems, including its interactions with enzymes and receptors.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-((5-Methoxy-1H-indol-6-yl)oxy)ethyl)morpholine involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems.
Comparaison Avec Des Composés Similaires
4-(2-((5-Methoxy-1H-indol-6-yl)oxy)ethyl)morpholine can be compared with similar compounds such as:
5-Methoxy-N,N-diisopropyltryptamine: Both compounds contain the 5-methoxyindole structure, but differ in their side chains and overall structure.
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: This compound also features a 5-methoxyindole moiety but has a different functional group attached.
Melatonin: A naturally occurring compound with a similar indole structure, but with distinct biological functions.
The uniqueness of this compound lies in its specific combination of the indole and morpholine structures, which may confer unique properties and applications.
Propriétés
Formule moléculaire |
C15H20N2O3 |
|---|---|
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
4-[2-[(5-methoxy-1H-indol-6-yl)oxy]ethyl]morpholine |
InChI |
InChI=1S/C15H20N2O3/c1-18-14-10-12-2-3-16-13(12)11-15(14)20-9-6-17-4-7-19-8-5-17/h2-3,10-11,16H,4-9H2,1H3 |
Clé InChI |
HRAHTERDTSGKPL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C=CN2)OCCN3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B12937430.png)
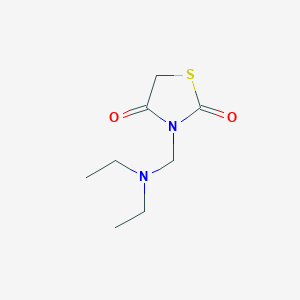
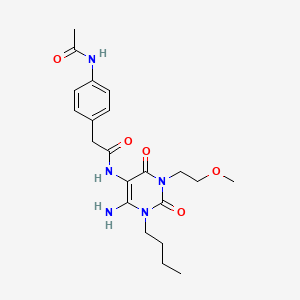
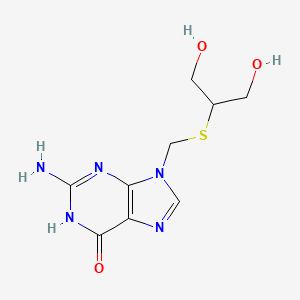
![1-(Azetidin-3-yl)-5-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12937449.png)
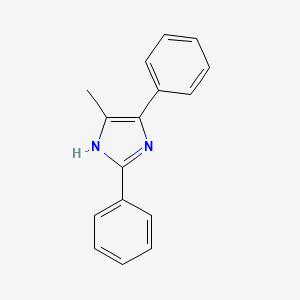
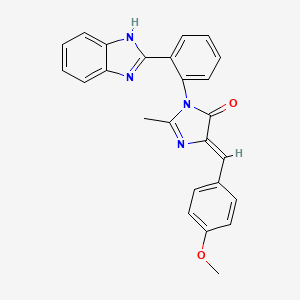
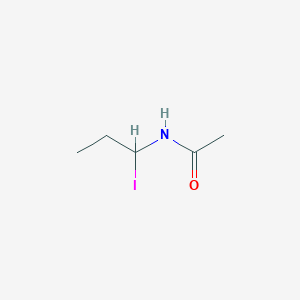
![4-{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoic acid](/img/structure/B12937474.png)

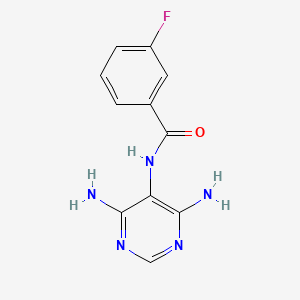
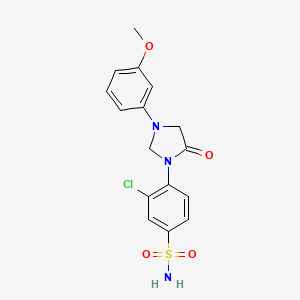
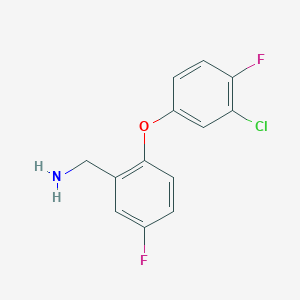
![Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester](/img/structure/B12937529.png)
